molecular formula C21H20N4O5S B2968553 N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1040649-53-3

N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Katalognummer: B2968553
CAS-Nummer: 1040649-53-3
Molekulargewicht: 440.47
InChI-Schlüssel: GFDUIUGWBFTXEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide features a pyridazine core substituted with a thioether-linked butyl chain terminating in a benzo[d][1,3]dioxol-5-ylmethylamino group. The pyridazine ring is further functionalized with a furan-2-carboxamide moiety.

Eigenschaften

IUPAC Name

N-[6-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-12-14-5-6-15-17(11-14)30-13-29-15)4-2-10-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,11H,2,4,10,12-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDUIUGWBFTXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety
  • Pyridazine ring
  • Furan derivative
  • Carboxamide functional group

These structural features contribute to its potential interactions with biological targets, influencing various cellular processes.

Anticancer Properties

Research indicates that derivatives of benzo[d][1,3]dioxole and related compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar moieties can induce cytotoxicity in various cancer cell lines. In vitro investigations have demonstrated that specific structural modifications enhance the anticancer activity of these compounds.

Case Study: Cytotoxic Activity

A study investigated the cytotoxic effects of a series of synthesized compounds on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Among these, a compound structurally related to N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide showed promising results with IC50 values significantly lower than standard treatments like doxorubicin .

CompoundCell LineIC50 (μM)
Compound AMCF-716.19 ± 1.35
Compound AHCT-11617.16 ± 1.54

The biological activity of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide may involve:

  • Enzyme Modulation : Interaction with specific enzymes that regulate cell proliferation and apoptosis.
  • Receptor Binding : Affinity for receptors involved in signaling pathways related to cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.

Other Pharmacological Activities

Besides anticancer effects, compounds similar to N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide have been studied for their:

  • Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory mediators .

Synthesis and Characterization

The synthesis of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves multiple steps including:

  • Formation of the benzo[d][1,3]dioxole derivative.
  • Coupling with pyridazine and furan components.
  • Characterization through techniques such as NMR and mass spectrometry to confirm structure and purity .

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Investigations into enzyme kinetics and receptor binding assays are ongoing.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

The compound shares structural motifs with several analogs documented in the literature:

Table 1: Structural Comparison with Analogs
Compound Name/ID Core Structure Key Substituents Source Evidence
N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide Pyridazine Thioether-linked 4-oxobutyl chain, benzodioxole methylamino, furan carboxamide Target Compound
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Thioether, furyl, methoxyphenyl, cyano group
896054-33-4 (2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) Pyridazine Thioether, ethoxyphenyl, benzothiazole acetamide
923681-29-2 (N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide) Pyridazine Thioether, fluorophenyl-thiazole, dimethoxyphenyl
Compound 3 (2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide) Pyrimidine Benzodioxole methylamino, dioxopiperidinyl isoindolinone
Key Observations:

Core Heterocycles : The target compound’s pyridazine core is shared with 896054-33-4 and 923681-29-2, whereas AZ331 uses a 1,4-dihydropyridine scaffold. Pyridazine derivatives often exhibit enhanced metabolic stability compared to dihydropyridines .

Thioether Linkage : The thioether group in the target compound is conserved in AZ331 and pyridazine analogs (896054-33-4, 923681-29-2), suggesting a role in modulating electronic properties or binding interactions .

Benzodioxole Group: The benzo[d][1,3]dioxol-5-ylmethylamino moiety is structurally analogous to substituents in Compound 3 () and spirocyclic oxetanes (), which are associated with improved lipophilicity and blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.